2-(N-Ethyl-p-nitrosoanilino)ethanol

Descripción

The exact mass of the compound 2-(N-Ethyl-p-nitrosoanilino)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(N-Ethyl-p-nitrosoanilino)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(N-Ethyl-p-nitrosoanilino)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

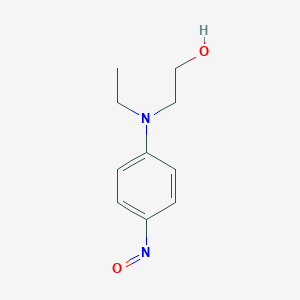

Structure

3D Structure

Propiedades

IUPAC Name |

2-(N-ethyl-4-nitrosoanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-12(7-8-13)10-5-3-9(11-14)4-6-10/h3-6,13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHFJLCKIHUWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC=C(C=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059659 | |

| Record name | Ethanol, 2-[ethyl(4-nitrosophenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-72-8 | |

| Record name | N-Ethyl-N-(2-hydroxyethyl)-4-nitrosoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N-Ethyl-p-nitrosoanilino)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(N-Ethyl-p-nitrosoanilino)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-[ethyl(4-nitrosophenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[ethyl(4-nitrosophenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(N-ethyl-p-nitrosoanilino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(N-ETHYL-P-NITROSOANILINO)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1389D36KQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Synthesis Guide: 2-(N-Ethyl-p-nitrosoanilino)ethanol

CAS No: 135-72-8 Synonyms: N-Ethyl-N-(2-hydroxyethyl)-4-nitrosoaniline; 4-Nitroso-N-ethyl-N-(2-hydroxyethyl)aniline Molecular Formula: C₁₀H₁₄N₂O₂ Molecular Weight: 194.23 g/mol [1][2][3]

Executive Summary

This technical guide outlines the high-purity synthesis of 2-(N-Ethyl-p-nitrosoanilino)ethanol , a critical intermediate in the production of azo dyes and pharmaceutical precursors. The protocol utilizes a classic Electrophilic Aromatic Substitution (SEAr) via C-nitrosation of the tertiary amine N-ethyl-N-(2-hydroxyethyl)aniline.

Unlike N-nitrosation (common with secondary amines and often genotoxic), this pathway targets the para-carbon of the aromatic ring. The process is characterized by high atom economy and relies on precise temperature control (0–5 °C) to prevent diazonium degradation or side-chain oxidation.

Key Technical Insight: The reaction kinetics are governed by the generation of the nitrosonium ion (

Strategic Retrosynthesis & Mechanism

To understand the synthesis, we must deconstruct the target molecule. The strategic disconnection occurs at the C4-N bond of the benzene ring.

Mechanistic Pathway (SEAr)

The synthesis proceeds via the reaction of the activated aromatic ring with a nitrosonium electrophile.

-

Activation: The tertiary amine substituent is a strong ortho/para activator. Due to steric hindrance at the ortho positions, the para position is kinetically favored.

-

Electrophile Generation: Sodium nitrite reacts with hydrochloric acid to form nitrous acid (

), which dehydrates to form the active nitrosonium ion ( -

Substitution: The

attacks the para-carbon, forming a sigma complex (Wheland intermediate), followed by re-aromatization.

Visualization: Reaction Pathway

Caption: Mechanistic flow of C-nitrosation via electrophilic aromatic substitution.

Detailed Synthesis Protocol

Materials & Reagents

| Reagent | Purity | Role |

| N-Ethyl-N-(2-hydroxyethyl)aniline | >98% | Substrate |

| Sodium Nitrite ( | ACS Grade | Nitrosating Agent |

| Hydrochloric Acid ( | 37% (Conc.) | Acid Catalyst / Solvent |

| Sodium Carbonate ( | Anhydrous | Neutralizing Agent (Optional) |

| Ethanol/Water | Industrial | Solvent System |

Step-by-Step Methodology

Phase 1: Solubilization and Acidification

-

Charge Reactor: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 0.5 mol (approx. 89.6 g) of N-ethyl-N-(2-hydroxyethyl)aniline.

-

Acid Addition: Add 150 mL of concentrated HCl mixed with 150 mL of water .

-

Technical Note: The amine will convert to its hydrochloride salt, increasing solubility in the aqueous phase. The solution typically turns clear or slightly pink.

-

-

Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–2 °C .

-

Critical Process Parameter (CPP): Temperature must strictly remain below 5 °C. Higher temperatures favor the formation of tarry by-products and decomposition of

.

-

Phase 2: Nitrosation (The Critical Step)

-

Reagent Prep: Dissolve 0.55 mol (38 g) of Sodium Nitrite in 75 mL of water .

-

Addition: Add the

solution dropwise to the amine mixture over 45–60 minutes .-

Observation: The solution will transition from colorless to a deep orange/red (hydrochloride salt form).

-

Control: Maintain internal temperature < 5 °C. If

fumes (brown gas) are visible, the addition is too fast or temperature is too high.

-

-

Post-Stirring: Once addition is complete, stir at 0–5 °C for 2 hours to ensure complete conversion.

Phase 3: Isolation and Purification

-

Workup Option A (Hydrochloride Salt):

-

The hydrochloride salt of the product often precipitates directly from the strongly acidic solution as a yellow/orange solid.

-

Filter the cold suspension. Wash with cold dilute HCl/acetone (1:1) to remove unreacted amine.

-

-

Workup Option B (Free Base - Deep Green):

-

If the free base is required, neutralize the reaction mixture carefully with 20% Sodium Carbonate (

) solution until pH ~8. -

Visual Indicator: The solid will change from orange/yellow to deep green (characteristic of monomeric p-nitrosoanilines).

-

Extract with ethyl acetate or filter the green precipitate if solid.

-

-

Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours. Avoid high heat as nitroso compounds can be thermally unstable.

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis and isolation of the target nitroso compound.

Trustworthiness & Validation

To ensure the protocol produced the correct molecule, the following validation markers must be checked.

Physical Properties Checklist

| Property | Expected Value | Notes |

| Appearance (Free Base) | Deep Green Crystals | Characteristic of p-nitroso tertiary amines [1]. |

| Appearance (HCl Salt) | Yellow/Orange Powder | Protonation of the amine disrupts the quinoid conjugation. |

| Melting Point | ~133–135 °C (dec.) | Decomposes upon melting; value varies by purity/salt form. |

| Solubility | Soluble in Ethanol, Acid; Insoluble in Water (Free Base) | The hydroxyethyl group confers slight water solubility compared to diethyl analogues. |

Troubleshooting (Self-Validating System)

-

Issue: No precipitate forms after NaNO2 addition.

-

Cause: Solution too dilute or too acidic preventing salt precipitation.

-

Fix: Add NaCl to salt out the product or neutralize to isolate the free base.

-

-

Issue: Brown fumes (

) observed.-

Cause: Temperature > 10 °C causing decomposition of

. -

Fix: Stop addition immediately, cool reactor to 0 °C.

-

Safety & Toxicology

Warning: While this protocol synthesizes a C-nitroso compound, the reagents involve nitrosating agents which can form carcinogenic N-nitrosamines if secondary amine impurities are present.

-

Nitrosamine Risk: Ensure the starting material (N-ethyl-N-hydroxyethylaniline) is free of secondary amines (N-ethylaniline).

-

Skin Sensitization: p-Nitrosoanilines are potent skin sensitizers and irritants. Double-gloving (Nitrile) and use of a fume hood are mandatory.

-

Thermal Stability: Do not heat the dry product above 60 °C; risk of exothermic decomposition [2].

References

-

PubChem. (n.d.). 2-(N-Ethyl-p-nitrosoanilino)ethanol Compound Summary. National Library of Medicine. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

CAS Common Chemistry. (n.d.).[2] N-Ethyl-N-(2-hydroxyethyl)-4-nitrosoaniline. American Chemical Society.[2] Retrieved from [Link][2]

-

PrepChem. (n.d.). Synthesis of 4-nitroso-N,N-bis-(β-hydroxyethyl) aniline. (Analogous protocol validation). Retrieved from [Link]

Sources

2-(N-Ethyl-p-nitrosoanilino)ethanol CAS number 135-72-8

This technical guide details the properties, mechanisms, and critical applications of 2-(N-Ethyl-p-nitrosoanilino)ethanol (CAS 135-72-8), a specialized nitrosoaniline derivative.[1][2]

Synonyms: N-Ethyl-N-(2-hydroxyethyl)-4-nitrosoaniline; 4-Nitroso-N-ethyl-N-(2-hydroxyethyl)aniline.[1][2] CAS Number: 135-72-8 Molecular Formula: C₁₀H₁₄N₂O₂ Molecular Weight: 194.23 g/mol [1][2]

Executive Summary

2-(N-Ethyl-p-nitrosoanilino)ethanol serves as a high-fidelity chromogenic reagent and synthetic intermediate within pharmaceutical and bioanalytical workflows.[1][2] Unlike its simpler analog p-nitrosodimethylaniline (NDMA), the presence of the hydroxyethyl moiety in CAS 135-72-8 imparts superior aqueous solubility, making it a preferred electron acceptor in enzymatic assays (specifically Alcohol Dehydrogenase) and a sensitive ligand for the spectrophotometric detection of trace transition metals (Palladium, Iron).[1][2]

For drug development professionals, this compound holds dual significance:

-

Bioanalysis: As a redox indicator for monitoring enzymatic kinetics.

-

Impurity Profiling: As a reference standard for detecting nitroso-based genotoxic impurities (PGIs) and quantifying residual palladium catalysts in Active Pharmaceutical Ingredients (APIs).[2]

Physicochemical Properties[1][3][4][5]

| Property | Value | Context |

| Appearance | Dark green crystalline powder | Typical of C-nitroso monomers; may appear steel-blue in bulk.[1][2][3] |

| Solubility | Soluble in Ethanol, Methanol, Water (Moderate) | Hydroxyethyl group enhances water solubility vs. NDMA.[2] |

| Melting Point | 120–125 °C (Decomposes) | Thermal instability requires careful handling during drying.[2] |

| ~440 nm (Oxidized form) | Strong absorbance band used for colorimetric quantification.[2] | |

| pKa | ~3.5 (Conjugate acid) | Protonation state affects chelation efficiency.[2] |

| Stability | Light Sensitive; Air Sensitive | Must be stored under inert gas at -20°C to prevent oxidation.[1][2] |

Mechanistic Principles

Chromogenic Redox Cycling (ADH Assay)

In enzymatic assays, CAS 135-72-8 acts as a specific electron acceptor.[1][2] In the presence of Alcohol Dehydrogenase (ADH) and ethanol, the compound is reduced, resulting in a measurable bleaching or color shift proportional to enzyme activity.[2] Its advantage over NDMA lies in reduced precipitation in aqueous buffers.

Metal Chelation (Palladium Detection)

The nitroso (-N=O) group possesses a lone pair capable of coordinating with soft metal ions, particularly Palladium (Pd²⁺).[2] This interaction forms a stable, colored charge-transfer complex, allowing for the quantification of Pd residues—a critical quality control step in drug synthesis where Pd-catalysts are used.[1][2]

Figure 1: Dual mechanistic pathways. Top: Chelation for metal impurity analysis. Bottom: Redox reduction for enzymatic bioassays.

Application Protocols

Protocol A: Spectrophotometric Determination of Residual Palladium

Target: Quantification of Pd catalyst residues in API synthesis.

Reagents:

-

Buffer: Acetate Buffer (pH 4.0).

-

Surfactant: 1% Tween-80 (to solubilize the hydrophobic complex).[1][2]

Workflow:

-

Digestion: Digest 100 mg of API sample in Aqua Regia; evaporate to near dryness and reconstitute in 0.1 M HCl.

-

Complexation: In a 10 mL volumetric flask, add:

-

Incubation: Allow to stand at room temperature for 15 minutes. A yellow-orange complex forms.[1]

-

Measurement: Measure Absorbance at 410–440 nm against a reagent blank.

-

Quantification: Calculate Pd concentration using a standard curve (Linear range: 0.5 – 10 µg/mL).

Protocol B: High-Sensitivity ADH Activity Assay

Target: Kinetic analysis of Alcohol Dehydrogenase.[1][2]

Principle: The rate of decrease in absorbance at 440 nm (bleaching) is directly proportional to ADH activity as the nitroso group is reduced to a hydroxylamine/amine.[2]

Workflow:

-

Assay Buffer: 50 mM Sodium Phosphate, pH 8.8.

-

Substrate Mix: Mix 2.5 mL Buffer, 0.1 mL Ethanol (95%), and 0.1 mL CAS 135-72-8 (2 mM in water).

-

Initiation: Equilibrate to 25°C. Add 0.1 mL enzyme sample (tissue homogenate or purified ADH).

-

Kinetic Read: Immediately record

per minute for 5 minutes. -

Calculation:

(Note:

Synthesis & Quality Control

For researchers requiring high-purity material for reference standards:

Synthesis Route:

-

Nitrosation: Reaction with Sodium Nitrite (

) in HCl at 0–5°C.[2] -

Workup: Neutralization with ammonia; extraction into ethyl acetate.

-

Purification: Recrystallization from ethanol/ether to remove isomers.

Purity Analysis (HPLC):

-

Column: C18 Reverse Phase.[2]

-

Mobile Phase: Acetonitrile:Water (40:[1][2]60) with 0.1% Formic Acid.[2]

-

Detection: UV at 254 nm and 440 nm.[2]

-

Impurity Flag: Watch for the p-nitro analog (oxidation product) which appears at a later retention time.[1][2]

Safety & Handling (HSE)

Hazard Classification:

-

Acute Toxicity: Toxic if swallowed or absorbed through skin.[2]

-

Genotoxicity: Suspected mutagen.[2][4][5] Nitroso compounds can alkylate DNA.[5]

-

Irritation: Causes serious eye irritation and skin sensitization.[2]

Critical Precautions:

-

Containment: Handle only in a chemical fume hood or glovebox.

-

Deactivation: Treat spills with sulfamic acid or sodium borohydride to reduce the nitroso group before disposal.[2]

-

PPE: Double nitrile gloves and chemical safety goggles are mandatory.[2]

References

-

Bioanalytical Application: 3H Biomedical. (n.d.). Alcohol Dehydrogenase Assay Kit Protocol. Retrieved from [2]

-

Metal Chelation: Marzenna, R. (2021).[2] Spectrophotometric Determination of Palladium(II) by Direct and Derivative Methods. ResearchGate. Retrieved from

-

Chemical Properties: National Center for Biotechnology Information. (2025).[2][3][4][6] PubChem Compound Summary for CID 67281, 2-(N-Ethyl-p-nitrosoanilino)ethanol. Retrieved from [2]

-

Safety Data: Fisher Scientific. (2025).[2][3][4][6] Safety Data Sheet: Nitrosoaniline Derivatives. Retrieved from [2]

-

Enzymatic Mechanism: Skurský, L., et al. (1994).[2] Human pi-ADH as a quinone reductase. Journal of Biological Chemistry. Retrieved from

Sources

2-(N-Ethyl-p-nitrosoanilino)ethanol molecular structure

An In-depth Technical Guide to the Molecular Structure and Chemistry of 2-(N-Ethyl-p-nitrosoanilino)ethanol

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the molecular structure, properties, synthesis, and potential applications of 2-(N-Ethyl-p-nitrosoanilino)ethanol. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological characteristics of N-nitroso compounds.

Introduction and Overview

2-(N-Ethyl-p-nitrosoanilino)ethanol, with the chemical formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol , is an aromatic organic compound belonging to the N-nitrosoaniline family.[1][2] Its structure is characterized by a para-substituted nitroso group on an N-ethyl-N-(2-hydroxyethyl)aniline core. The presence of the nitroso group, a tertiary amine, and a primary alcohol functional group imparts a unique combination of chemical properties and potential biological activities to the molecule.

While specific research on this particular molecule is limited, its structural motifs are of significant interest in medicinal chemistry and material science. N-nitroso compounds are a well-studied class of molecules known for their diverse biological activities, which range from high carcinogenic potential to therapeutic applications in cancer treatment.[3][4][5] Therefore, a thorough understanding of the structure and reactivity of 2-(N-Ethyl-p-nitrosoanilino)ethanol is crucial for any potential application.

Molecular Structure and Physicochemical Properties

The molecular architecture of 2-(N-Ethyl-p-nitrosoanilino)ethanol is central to its chemical behavior. The key structural features include:

-

Aromatic Core: A benzene ring substituted with an electron-donating N-ethyl-N-(2-hydroxyethyl)amino group and an electron-withdrawing nitroso group at the para position. This substitution pattern leads to a significant polarization of the aromatic system.

-

Tertiary Amine: The nitrogen atom is bonded to the aromatic ring, an ethyl group, and a 2-hydroxyethyl group.

-

Primary Alcohol: The terminal hydroxyl group offers a site for hydrogen bonding and potential derivatization.

Computed Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| CAS Number | 135-72-8 | [1][6] |

| Boiling Point | 358.5°C at 760 mmHg | [7] |

| Density | 1.11 g/cm³ | [7] |

| Flash Point | 170.6°C | [7] |

| Refractive Index | 1.539 | [7] |

Molecular Structure Diagram

Caption: Molecular structure of 2-(N-Ethyl-p-nitrosoanilino)ethanol.

Proposed Synthesis and Experimental Protocol

A plausible and efficient method for the synthesis of 2-(N-Ethyl-p-nitrosoanilino)ethanol involves the direct nitrosation of the precursor, 2-(N-ethylanilino)ethanol. This reaction is typically carried out using nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid at low temperatures to prevent decomposition.

Synthesis Workflow

Caption: Proposed workflow for the synthesis of 2-(N-Ethyl-p-nitrosoanilino)ethanol.

Step-by-Step Experimental Protocol

Materials:

-

2-(N-Ethylanilino)ethanol (starting material)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Deionized water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-(N-ethylanilino)ethanol in a mixture of concentrated hydrochloric acid and water.

-

Cool the flask in an ice-salt bath to maintain the temperature between 0 and 5°C.

-

Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the stirred solution of the aniline precursor over a period of 30-60 minutes, ensuring the temperature does not rise above 5°C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2-3 hours.

-

Slowly add a saturated solution of sodium carbonate to the reaction mixture until it becomes alkaline (pH ~8-9), as indicated by pH paper.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Collect the fractions containing the desired product and evaporate the solvent to obtain pure 2-(N-Ethyl-p-nitrosoanilino)ethanol.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-(N-Ethyl-p-nitrosoanilino)ethanol is governed by its functional groups. The N-nitroso group can undergo several characteristic reactions.

Fischer-Hepp Rearrangement

Under acidic conditions, N-nitrosoanilines can undergo the Fischer-Hepp rearrangement, where the nitroso group migrates from the nitrogen atom to the para position of the aromatic ring.[8] Since the nitroso group in the target molecule is already at the para position, this specific rearrangement is not expected. However, understanding this mechanism is crucial when working with related N-nitrosoaniline derivatives.[8]

Caption: Generalized mechanism of the Fischer-Hepp rearrangement.

Reduction of the Nitroso Group

The nitroso group can be readily reduced to an amino group using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation. This reaction would yield the corresponding p-aminoaniline derivative, a potentially useful intermediate for the synthesis of dyes and other complex organic molecules.

Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | - Aromatic protons (AA'BB' system) in the range of δ 6.8-7.8 ppm. - Quartet for the -N-CH₂-CH₃ protons around δ 3.4-3.6 ppm. - Triplet for the -N-CH₂-CH₃ protons around δ 1.1-1.3 ppm. - Triplets for the -N-CH₂-CH₂-OH protons around δ 3.6-3.9 ppm. - A broad singlet for the -OH proton, which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons in the range of δ 110-150 ppm. - Aliphatic carbons for the ethyl and hydroxyethyl groups in the range of δ 12-60 ppm. |

| IR Spectroscopy (cm⁻¹) | - Broad O-H stretch around 3200-3600. - Aromatic C-H stretch just above 3000. - Aliphatic C-H stretch just below 3000. - N=O stretch around 1500-1540. - C-N stretch around 1200-1350. |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 194. - Common fragments corresponding to the loss of H₂O, C₂H₅, and the nitroso group. |

Biological Significance and Safety Considerations

Potential Biological Activity and Toxicity

N-nitroso compounds are a class of chemicals that have been extensively studied for their biological effects. Many compounds in this family are known to be potent carcinogens and mutagens.[3][4] Their carcinogenicity is often attributed to their metabolic activation by cytochrome P450 enzymes, leading to the formation of highly reactive electrophilic species that can alkylate DNA.[4][9]

Given its N-nitrosoaniline structure, 2-(N-Ethyl-p-nitrosoanilino)ethanol should be handled with extreme caution and is reasonably anticipated to be a human carcinogen.[9] Any research involving this compound must be conducted with appropriate safety measures in place.

Despite their toxicity, some N-nitroso compounds, such as the nitrosoureas, have been developed as anticancer drugs due to their ability to cross-link DNA and induce cell death in rapidly dividing cancer cells.[5] The presence of the hydroxyl group in 2-(N-Ethyl-p-nitrosoanilino)ethanol could potentially be exploited for further derivatization to modulate its biological activity and pharmacokinetic properties.

Safety and Handling

Due to the suspected carcinogenicity of N-nitroso compounds, the following safety precautions are mandatory when handling 2-(N-Ethyl-p-nitrosoanilino)ethanol:[10]

-

Engineering Controls: All work should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.

-

Handling: Avoid creating dust. Use wet cleaning methods for any spills.

-

Disposal: Dispose of all waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

2-(N-Ethyl-p-nitrosoanilino)ethanol is a molecule with a rich chemical functionality that makes it an interesting subject for further research. Its synthesis is achievable through standard organic chemistry techniques, and its structure presents multiple avenues for chemical modification. However, the high potential for carcinogenicity associated with the N-nitroso group necessitates a cautious and well-informed approach to its study. For professionals in drug development, this compound represents a potential scaffold for the design of new therapeutic agents, provided that a thorough toxicological evaluation is conducted.

References

- Biological interactions of N-nitroso compounds: a review. PubMed.

- An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. PMC.

- Structure and activity of N-Nitroso Compounds (NOC)

- UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY. AquigenBio.

- 2-(N-ethyl-p-nitrosoanilino)ethanol | C10H14N2O2 | CID 67281. PubChem.

- 2-(N-ETHYL-P-NITROSOANILINO)ETHANOL. gsrs.

- An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.

- Safety Data Sheet: N-Methyl-N-nitrosoaniline. Chemos GmbH&Co.KG.

- N-Ethyl-N-(2-hydroxyethyl)-4-nitrosoaniline. CAS Common Chemistry.

- 2-(N-Ethylanilino)ethanol 99 92-50-2. Sigma-Aldrich.

- 4-nitrosoaniline | 135-72-8, N-Ethyl-N-(2-hydroxyethyl). Echemi.

Sources

- 1. 2-(N-ethyl-p-nitrosoanilino)ethanol | C10H14N2O2 | CID 67281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Biological interactions of N-nitroso compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dfg.de [dfg.de]

- 5. UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY - AquigenBio [aquigenbio.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. echemi.com [echemi.com]

- 8. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemos.de [chemos.de]

A Comprehensive Technical Guide to 2-(N-Ethyl-4-nitrosoanilino)ethanol

This guide provides an in-depth exploration of 2-(N-Ethyl-p-nitrosoanilino)ethanol, a chemical compound of interest in various industrial and research applications. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental characteristics, synthesis, analytical quantification, and safety considerations, grounded in established scientific principles.

Nomenclature and Structural Identification

Correctly identifying a chemical compound is the bedrock of scientific investigation. The subject of this guide is known by several names, which can create ambiguity. The internationally recognized nomenclature provides clarity.

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(N-ethyl-4-nitrosoanilino)ethanol [1]. This name precisely describes the molecular architecture: an ethanol group attached to the nitrogen atom of an N-ethyl aniline, with a nitroso group substituted at the para (4-position) of the benzene ring.

Chemical Structure

The two-dimensional structure of the molecule is critical for understanding its reactivity and physical properties.

Caption: General workflow for the synthesis of p-nitrosoaniline derivatives.

Step-by-Step Protocol

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve N-ethyl-N-(2-hydroxyethyl)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cooling: Immerse the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C with constant stirring.[2]

-

Nitrosation: Prepare a solution of sodium nitrite (1.1 equivalents) in water. Add this solution dropwise to the cooled aniline solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[2][3]

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2-3 hours to ensure the reaction proceeds to completion.[2]

-

Isolation: Slowly neutralize the reaction mixture with a base (e.g., sodium carbonate solution) until the pH is approximately 8. The product will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

-

Drying: Dry the purified product under vacuum at a low temperature (e.g., 40-50 °C) to yield the final green crystalline powder.

Analytical Quantification

Accurate and precise quantification is essential for quality control and research. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for analyzing non-volatile organic compounds like 2-(N-ethyl-4-nitrosoanilino)ethanol.

Principles of the HPLC Method

This method employs Reverse-Phase HPLC (RP-HPLC), where the stationary phase (e.g., C18 silica) is nonpolar, and the mobile phase is a more polar solvent mixture. The compound, being moderately polar, will partition between the two phases, allowing for separation from impurities. Detection is achieved using a UV-Vis detector set to a wavelength where the nitroso chromophore exhibits strong absorbance.

Analytical Workflow Diagram

Caption: Workflow for quantitative analysis by HPLC.

Self-Validating HPLC Protocol

This protocol includes steps for calibration and system suitability to ensure the trustworthiness of the results.

-

Reagent and Standard Preparation:

-

Mobile Phase: Prepare a filtered and degassed solution of Acetonitrile:Water (e.g., 60:40 v/v). The optimal ratio should be determined empirically.

-

Stock Standard Solution: Accurately weigh ~10 mg of 2-(N-ethyl-4-nitrosoanilino)ethanol reference standard and dissolve in 10.0 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of standards at concentrations spanning the expected sample concentration (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation: Accurately weigh the test sample, dissolve it in a known volume of acetonitrile, and dilute with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

-

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Scan for λ-max or use a common wavelength for nitrosoanilines (~340-420 nm).

-

Column Temperature: 30 °C.

-

-

Execution and Validation:

-

System Suitability: Inject the mid-point calibration standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

-

Calibration Curve: Inject each calibration standard in duplicate. Plot the average peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.995.

-

Sample Analysis: Inject the prepared sample solution.

-

Calculation: Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve. Account for all dilution factors to report the final concentration in the original sample.

-

Applications and Industrial Relevance

While not a final drug product itself, 2-(N-ethyl-4-nitrosoanilino)ethanol serves as a valuable chemical intermediate.

-

Dye and Pigment Synthesis: It is a key precursor in the manufacturing of specialty dyes and pigments.[4] Its chromophoric nitroso group and reactive aniline structure make it suitable for creating complex colorants.

-

Photosensitizers: The compound can act as a photosensitizer in various photochemical reactions, absorbing light and transferring energy to initiate desired chemical transformations.[4][5]

-

Research Chemical: It is used as a building block in organic synthesis to introduce the N-ethyl-N-(2-hydroxyethyl)anilino moiety into more complex molecules.[2]

For drug development professionals, understanding such intermediates is crucial. N-nitroso compounds as a class are known for their potential carcinogenicity, which necessitates rigorous control and monitoring if they appear as impurities or intermediates in a pharmaceutical manufacturing process.[6]

Safety and Handling

Working with any chemical requires a thorough understanding of its potential hazards. As a nitrosoaniline derivative, 2-(N-ethyl-4-nitrosoanilino)ethanol should be handled with care.

-

General Hazards: N-nitroso compounds are often investigated for mutagenic and carcinogenic properties.[6] Direct contact should be avoided.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[7] Avoid creating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[7]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

References

-

PubChem. (n.d.). 2-(N-ethyl-p-nitrosoanilino)ethanol. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025, February 23). N-Ethyl-N-(2-hydroxyethyl)-4-nitrosoaniline Technical Specification & Applications. Retrieved February 20, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). N-Ethyl-N-(2-hydroxyethyl)-4-nitrosoaniline. American Chemical Society. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). (1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 2-(N-ETHYL-P-NITROSOANILINO)ETHANOL. Retrieved February 20, 2026, from [Link]

-

Chemical-Suppliers.com. (n.d.). 4-Nitroso-N-Ethyl-N-(2-Hydroxyethyl)aniline. Retrieved February 20, 2026, from [Link]

-

PubChemLite. (n.d.). 2-(n-ethyl-p-nitrosoanilino)ethanol (C10H14N2O2). Retrieved February 20, 2026, from [Link]

-

BuyersGuideChem. (n.d.). N-Ethyl-N-(2-hydroxyethyl)-4-nitrosoaniline suppliers and producers. Retrieved February 20, 2026, from [Link]

-

Veeprho. (n.d.). N-Nitroso-2-(ethylamino)ethanol. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). 2-[(4-Nitrophenyl)(phenyl)amino]ethan-1-ol. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved February 20, 2026, from [Link]

-

US EPA. (2023, November 1). Ethanol, 2,2'-[(4-nitrosophenyl)imino]bis-. Substance Registry Services. Retrieved February 20, 2026, from [Link]

-

UCSB Nanofab Wiki. (2006, September 11). Material Safety Data Sheet - Ethyl alcohol. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). 2-(Ethylnitrosoamino)ethanol. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). CN101585772A - Method of preparing p-nitrosoaniline derivatives.

-

Tristar Intermediates. (n.d.). N-Ethyl, N-[2-Hydroxyethyl]Aniline (DC-15). Retrieved February 20, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-methyl-p-nitrosoaniline. Retrieved February 20, 2026, from [Link]

-

IJSDR. (n.d.). ESTIMATION OF N-NITROSODIETHANOLAMINE IN COSMETICS BY DIFFERENT ANALYTICAL TECHNIQUES. International Journal of Scientific Development and Research. Retrieved February 20, 2026, from [Link]

-

Nelson Labs. (2022, March 31). Analytical techniques for E&L studies. Retrieved February 20, 2026, from [Link]

-

SciSpace. (n.d.). Validation of a method for ethanol analysis in biological and non-biological samples. Retrieved February 20, 2026, from [Link]

Sources

- 1. 2-(N-ethyl-p-nitrosoanilino)ethanol | C10H14N2O2 | CID 67281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101585772A - Method of preparing p-nitrosoaniline derivatives - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N-Ethyl, N-[2-Hydroxyethyl]Aniline (DC-15) [tristarintermediates.org]

- 6. 2-(Ethylnitrosoamino)ethanol | C4H10N2O2 | CID 25742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(N-Ethyl-p-nitrosoanilino)ethanol

This guide provides a comprehensive technical overview of 2-(N-Ethyl-p-nitrosoanilino)ethanol, a chemical intermediate with significant applications in dye manufacturing and potential utility in materials science. Designed for researchers, chemists, and drug development professionals, this document delves into the synthesis, physicochemical properties, key applications, and critical safety considerations associated with this compound. The narrative emphasizes the rationale behind experimental choices and protocols, reflecting field-proven insights.

Introduction and Chemical Identity

2-(N-Ethyl-p-nitrosoanilino)ethanol, also known as N-Ethyl-N-(2-hydroxyethyl)-4-nitrosoaniline, is an aromatic nitroso compound.[1] Its structure features a p-nitrosoaniline core functionalized with both an ethyl and a 2-hydroxyethyl group on the amino nitrogen. This unique combination of functional groups makes it a valuable precursor in the synthesis of various specialty chemicals.

The presence of the nitroso group is particularly significant. While it is the key to its chromophoric applications, it also places the molecule in a class of compounds known as N-nitrosamines, which are often associated with potential genotoxicity.[2] This dual nature necessitates a thorough understanding for its safe and effective application, especially in contexts relevant to drug development where impurity profiling is paramount.

Key Identifiers:

Synthesis and Mechanistic Insights

The primary route for synthesizing 2-(N-Ethyl-p-nitrosoanilino)ethanol is through the electrophilic nitrosation of its precursor, N-ethyl-N-(2-hydroxyethyl)aniline. This reaction is a classic example of an electrophilic aromatic substitution.

Mechanism Rationale: The reaction proceeds by generating a nitrosonium ion (NO⁺) in situ from a nitrite source, such as isopropyl nitrite or sodium nitrite, under acidic conditions.[6][7] The electron-rich aniline ring, activated by the dialkylamino group, acts as a nucleophile. The nitrosonium ion, a potent electrophile, then attacks the aromatic ring, preferentially at the para-position due to the ortho, para-directing nature and steric hindrance of the bulky N-substituted amino group.

Experimental Synthesis Workflow

The following diagram outlines the logical flow of the synthesis process, from starting materials to the final product.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. fda.gov [fda.gov]

- 3. 2-(N-ethyl-p-nitrosoanilino)ethanol | C10H14N2O2 | CID 67281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. PubChemLite - 2-(n-ethyl-p-nitrosoanilino)ethanol (C10H14N2O2) [pubchemlite.lcsb.uni.lu]

- 6. prepchem.com [prepchem.com]

- 7. US4474987A - Process for preparing N,N-disubstituted p-phenylenediamine derivatives - Google Patents [patents.google.com]

A Technical Guide to the Discovery, Synthesis, and Applications of N-Alkyl-p-Nitrosoaniline Compounds

Abstract

This technical guide provides an in-depth exploration of N-alkyl-p-nitrosoaniline compounds, a class of molecules with a rich history and significant relevance in modern chemistry. We will trace their origins to the seminal work of Fischer and Hepp, whose discovery of a novel rearrangement reaction provided the first viable synthetic route to these structures. The guide will detail the mechanistic principles and experimental protocols for their synthesis, emphasizing the causality behind key procedural steps. Furthermore, we will examine the dual nature of these compounds: their utility as versatile synthetic intermediates in the development of pharmaceuticals and other high-value materials, contrasted with the significant toxicological concerns associated with the broader class of N-nitroso compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview grounded in authoritative scientific literature.

Introduction: The Nitrosoanilino Core Structure

Chemical Identity and Significance

N-alkyl-p-nitrosoanilines are aromatic compounds featuring a benzene ring substituted with an alkylated amino group (-NHR) and a nitroso group (-N=O) in a para (1,4) arrangement. The parent compound of interest, N-Ethyl-p-nitrosoaniline, serves as a prototypical example of this class. These molecules are distinguished by their high reactivity, primarily attributed to the electrophilic nature of the nitroso group, which makes them valuable precursors in organic synthesis.[1][2]

A Dual Legacy: Synthetic Utility vs. Toxicological Concerns

The history of N-alkyl-p-nitrosoanilines is one of chemical ingenuity and, simultaneously, a cautionary tale in toxicology. As synthetic intermediates, they are instrumental in the production of dyes, polymers, and, more recently, complex pharmaceutical agents such as chemokine receptor antagonists.[3][4][5][6] However, the N-nitroso functional group is a well-known structural alert for toxicity. Many N-nitroso compounds (NOCs) are potent, genotoxic carcinogens that exert their effects by damaging DNA.[7] The International Agency for Research on Cancer (IARC) has classified several N-nitrosamines as probable human carcinogens, necessitating careful handling and risk assessment in any application.[8][9]

Historical Context: The Fischer-Hepp Rearrangement

The Challenge of Direct C-Nitrosation in Secondary Anilines

The synthesis of aromatic C-nitroso compounds can be approached through several routes, including the direct nitrosation of activated aromatic rings.[10][11] While tertiary anilines (N,N-dialkylanilines) readily undergo electrophilic substitution at the para position to yield C-nitroso compounds, secondary anilines (N-alkylanilines) behave differently.[10][11] The nitrogen atom of the secondary amino group is more nucleophilic than the aromatic ring, leading to preferential attack on the nitrosating agent. This results in the formation of an N-nitrosoamine rather than the desired C-nitroso product.[11][12]

The Breakthrough of Fischer and Hepp (1886)

In 1886, German chemists Otto Fischer and Eduard Hepp described a landmark reaction that circumvented this challenge.[13] They discovered that treating an aromatic N-nitroso secondary amine with hydrochloric acid induced a rearrangement, migrating the nitroso group from the nitrogen atom to the para position of the benzene ring.[13] This reaction, now known as the Fischer-Hepp rearrangement, became the first and most important method for preparing p-nitroso secondary anilines, which were otherwise inaccessible through direct reaction.[13]

Mechanistic Insights

The exact mechanism of the Fischer-Hepp rearrangement has been a subject of study for over a century and is still not definitively established, though evidence points towards an intramolecular pathway.[13][14] The reaction is highly dependent on the acid catalyst; it proceeds efficiently with hydrochloric acid or hydrobromic acid, but yields are often poor with other acids.[13][15] This suggests a specific role for the halide ion in the reaction mechanism. The process is thought to involve protonation of the N-nitrosoamine, followed by the intramolecular transfer of the nitroso group.

Caption: The Fischer-Hepp Rearrangement Pathway.

Synthetic Methodologies: From Precursor to Product

The synthesis of a target compound like N-Ethyl-p-nitrosoaniline via the classical route is a two-step process. First, the N-nitroso precursor is formed, which is then subjected to the Fischer-Hepp rearrangement.

Step 1: Synthesis of the N-Nitrosoaniline Precursor (N-Nitrosation)

This step involves the reaction of a secondary aniline, N-ethylaniline, with a nitrosating agent. The most common and convenient method utilizes sodium nitrite in an acidic aqueous solution.[12] The acid reacts with sodium nitrite to generate nitrous acid (HNO₂), which is the active nitrosating species.

Caption: Workflow for the N-nitrosation of N-ethylaniline.

Step 2: The Fischer-Hepp Rearrangement to form p-Nitrosoaniline

The isolated N-nitroso precursor is then dissolved in a suitable solvent, typically an alcohol, and treated with concentrated hydrochloric acid at low temperatures to initiate the rearrangement to the final para-nitroso product.[11][13]

Detailed Experimental Protocol: Synthesis of p-Nitroso-N-ethylaniline

The following protocol is a representative synthesis adapted from established chemical literature.[11][12][13][16]

Part A: N-Nitrosation of N-Ethylaniline

-

Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve N-ethylaniline (1.0 eq) in a mixture of glacial acetic acid and water. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Causality: The reaction is exothermic and the N-nitroso product can be unstable at higher temperatures. Low temperatures ensure selectivity and prevent degradation. Acetic acid provides the necessary acidic medium for the formation of the nitrosating agent.

-

-

Addition of Nitrite: While stirring vigorously, slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise. The rate of addition should be controlled to keep the internal temperature below 10 °C.

-

Causality: Slow addition prevents a rapid, uncontrolled reaction and localized heating. A slight excess of nitrite ensures complete conversion of the starting aniline.

-

-

Reaction & Isolation: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour. The N-nitroso product, typically a yellow oil, may separate. Extract the product into an organic solvent (e.g., diethyl ether), wash with water and sodium bicarbonate solution to remove acid, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Causality: The workup procedure is critical to isolate and purify the precursor. The bicarbonate wash neutralizes residual acid, which could prematurely initiate the rearrangement or cause decomposition.

-

Part B: Fischer-Hepp Rearrangement

-

Reaction Setup: Dissolve the crude N-Ethyl-N-nitrosoaniline from Part A in ethanol. Cool the solution in an ice bath.

-

Causality: Ethanol is a common solvent that keeps the reactants in solution at low temperatures. Cooling is necessary to control the initial exothermic reaction upon acid addition.

-

-

Acid Addition: Slowly add concentrated hydrochloric acid while stirring, ensuring the temperature remains low. A color change and the formation of a precipitate (the hydrochloride salt of the product) may be observed.

-

Causality: Concentrated HCl is the specific and effective catalyst for this rearrangement.[13] The product often precipitates as its hydrochloride salt, which aids in its separation.

-

-

Isolation and Neutralization: After stirring for several hours at low temperature or allowing it to stand, collect the precipitated hydrochloride salt by filtration. To obtain the free base, suspend the salt in water and neutralize with a weak base, such as aqueous ammonia or sodium carbonate solution.

-

Causality: Filtration isolates the product from the reaction mixture. Neutralization deprotonates the amino group, converting the salt into the free N-Ethyl-p-nitrosoaniline, which typically appears as a green or blue solid.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as light petroleum, to yield the final product as green crystals.[16]

Modern Perspectives and Applications in Drug Discovery

Role as Synthetic Intermediates

The primary modern value of N-alkyl-p-nitrosoanilines lies in their role as versatile chemical building blocks. The nitroso group can be readily reduced to an amino group, providing a pathway to N,N'-disubstituted p-phenylenediamines, which are important in dye and polymer chemistry.[5][6] In medicinal chemistry, the reactive nitroso group can participate in various transformations to build more complex heterocyclic systems. For example, N-Nitroso-N-ethylaniline has been used as a synthetic intermediate in the development of antagonists for the CXCR2 chemokine receptor, a target for inflammatory diseases.[3][4]

The Pharmacological Potential of the Nitrosoarene Moiety

Beyond their role as intermediates, nitrosoarenes themselves have been investigated for a range of pharmacological activities. Studies have shown that various nitroso (hetero)aromatic compounds possess anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][17] This bioactivity stems from the unique reactivity of the nitroso group, which can interact with biological nucleophiles and participate in redox cycling.[18]

The Toxicological Hurdle: Carcinogenicity of N-Nitroso Compounds

The potential applications of N-nitroso compounds in drug development are severely constrained by their well-documented toxicity.[19] Many compounds in this class are metabolized in the liver to reactive electrophilic species that can alkylate DNA, leading to mutations and initiating carcinogenesis.[8] This genotoxic mechanism is a major safety concern for any new chemical entity intended for human use.

Table 1: Toxicological Classification of Common N-Nitrosamines

| Compound | Common Abbreviation | IARC Carcinogenicity Classification | Key Toxicological Effects |

| N-Nitrosodimethylamine | NDMA | Group 2A: Probably carcinogenic to humans | Potent hepatocarcinogen; causes severe liver damage.[8][7][9] |

| N-Nitrosodiethylamine | NDEA | Group 2A: Probably carcinogenic to humans | Carcinogenic in multiple organs, including the liver and esophagus.[8][7] |

| N-Nitroso-di-n-butylamine | NDBA | Group 2B: Possibly carcinogenic to humans | Induces bladder cancer in animal models.[9] |

| N-Nitroso-di-n-propylamine | NDPA | Group 2B: Possibly carcinogenic to humans | Associated with cancers of the liver and esophagus in animals.[9] |

Source: Classifications based on information from the International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA).[8][9]

Conclusion

The discovery of N-Ethyl-p-nitrosoaniline and its analogues is intrinsically linked to the Fischer-Hepp rearrangement, a classic name reaction that solved a fundamental challenge in aromatic chemistry. For over a century, this reaction has remained a key method for accessing this class of compounds. Today, N-alkyl-p-nitrosoanilines are recognized as valuable synthetic intermediates, enabling the construction of complex molecules for materials science and medicine. However, their utility must always be weighed against the significant toxicological risks inherent to the N-nitroso class. For drug development professionals, this duality underscores a critical principle: a deep understanding of a molecule's history, synthesis, and inherent reactivity is paramount to harnessing its potential benefits while mitigating its risks.

References

-

Fischer, O., & Hepp, E. (1886). Zur Kenntniss der Nitrosamine. Berichte der Deutschen Chemischen Gesellschaft, 19(2), 2991–2995. [Link]

-

Forrester, A. R., & Ward, R. J. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(5), 2271-2286. [Link]

-

Williams, D. L. H. (1975). The mechanism of the Fischer-Hepp rearrangement of aromatic N-nitroso-amines. Tetrahedron, 31(15), 1343-1346. [Link]

-

Williams, D. L. H. (1983). Kinetics and mechanism of the Fischer–Hepp rearrangement and denitrosation. Part VIII. Substituent effects on denitrosation of aromatic N-nitroso-amines. Journal of the Chemical Society, Perkin Transactions 2, (7), 1003-1007. [Link]

-

Klán, P., & Zádrapková, A. (2013). The first example of the Fischer–Hepp type rearrangement in pyrimidines. Beilstein Journal of Organic Chemistry, 9, 212-217. [Link]

-

Schöne, K., & Ziegler, S. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(21), 14653-14670. [Link]

-

Jain, D., et al. (2020). Carcinogenic effects of N-nitroso compounds in the environment. CABI Reviews. [Link]

-

Shank, R. C. (1975). Toxicology of N-Nitroso Compounds. Toxicology and Applied Pharmacology, 31(3), 361-368. [Link]

-

Shank, R. C. (1975). Toxicology of N-nitroso compounds. Toxicology and Applied Pharmacology, 31(3), 361-368. [Link]

-

Butler, A. R., & Shah, S. M. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(5), 2271-2286. [Link]

-

Delaware Health and Social Services. (n.d.). N-NITROSO COMPOUNDS. DHSS Fact Sheet. [Link]

-

Colmegna, L., et al. (2022). Mechanochemistry for Healthcare: Revealing the Nitroso Derivatives Genesis in the Solid State. Chemistry – A European Journal, 28(51), e202201389. [Link]

-

Willenz, J. (1955). The Preparation of Some N-Alkyl- and NN-Dialkyl-p-nitrosoanilines. Journal of the Chemical Society, 1677-1680. [Link]

-

Asachenko, A. F., et al. (2020). Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene. INEOS OPEN, 3(2), 75-79. [Link]

-

González-Bacerio, J., et al. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. Molecules, 30(19), 4889. [Link]

-

Glasovac, Z., & Zgrablić, G. (2020). Aromatic C-nitroso Compounds. Springer. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Nitroso-N-ethylaniline. PubChem Compound Database. [Link]

- Jiangsu Baju Pharmaceutical Co., Ltd. (2009). Method of preparing p-nitrosoaniline derivatives.

-

ChemWhat. (n.d.). N-NITROSO-N-ETHYLANILINE CAS#: 612-64-6. ChemWhat Database. [Link]

-

González-Bacerio, J., et al. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. Molecules, 30(19), 4889. [Link]

-

Smith, P. A. S., & Loeppky, R. N. (1959). Nitrosoanilines. Journal of the American Chemical Society, 81(21), 5807–5810. [Link]

-

Kumar, S., & Van der Eycken, E. V. (2025). Recent Advances in the Synthetic Applications of Nitrosoarene Chemistry. Advanced Synthesis & Catalysis. [Link]

-

Theodossis, A., et al. (2015). The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition. Journal of Medicinal Chemistry, 58(14), 5489–5498. [Link]

-

Sheppard, G. S., et al. (2020). Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1 H-pyrrolo[2,3- c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry, 63(10), 5585–5623. [Link]

- Ciba-Geigy AG. (1984). Process for preparing N,N-disubstituted p-phenylenediamine derivatives.

-

Sheppard, G. S., et al. (2020). Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. N-NITROSO-N-ETHYLANILINE | 612-64-6 [chemicalbook.com]

- 5. Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene [ineosopen.org]

- 6. US4474987A - Process for preparing N,N-disubstituted p-phenylenediamine derivatives - Google Patents [patents.google.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]

- 9. dhss.delaware.gov [dhss.delaware.gov]

- 10. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Fischer–Hepp rearrangement - Wikipedia [en.wikipedia.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. BJOC - The first example of the Fischer–Hepp type rearrangement in pyrimidines [beilstein-journals.org]

- 16. The preparation of some N-alkyl- and NN-dialkyl-p-nitrosoanilines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 17. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 19. Toxicology of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(N-Ethyl-p-nitrosoanilino)ethanol

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-(N-Ethyl-p-nitrosoanilino)ethanol (CAS No. 135-72-8), a compound of interest in the fields of dye chemistry and materials science. This document is intended for researchers, chemists, and professionals in drug development and chemical synthesis. It details the compound's nomenclature, structural features, physicochemical properties, a validated synthesis protocol, and its known reactivity and stability profile. Spectroscopic characterization is discussed with reference to predicted data and analogous compounds, providing a framework for its identification and analysis. Safety and handling precautions, grounded in the known hazards of the N-nitroso class of compounds, are also presented.

Compound Identification and Structure

2-(N-Ethyl-p-nitrosoanilino)ethanol is a substituted aromatic nitroso compound. For clarity and unambiguous identification, its nomenclature and key identifiers are provided below.

-

Systematic IUPAC Name: 2-(N-ethyl-4-nitrosoanilino)ethanol[1]

-

Common Synonyms: N-Ethyl-N-(2-hydroxyethyl)-4-nitrosoaniline, p-Nitroso-N-ethyl-N-(2-hydroxyethyl)aniline, 2-(Ethyl(4-nitrosophenyl)amino)ethanol[1][2]

-

Canonical SMILES: CCN(CCO)C1=CC=C(C=C1)N=O[4]

The molecular structure consists of an N-ethyl, N-ethanolamine substituent on an aniline ring, with a nitroso group (-N=O) at the para position of the phenyl ring.

Physicochemical Properties

The physical and chemical properties of 2-(N-Ethyl-p-nitrosoanilino)ethanol are summarized in the table below. This data is critical for its handling, application, and analysis.

| Property | Value | Source(s) |

| Appearance | Dark green crystalline powder | [6] |

| Melting Point | 120-125°C (with decomposition) | [6] |

| Boiling Point | 358.5°C at 760 mmHg (Predicted) | [2] |

| Solubility | Soluble in ethanol, acetone; insoluble in water. | [6] |

| Density | 1.11 - 1.28 g/cm³ (Predicted) | [2][6] |

| Flash Point | 170.6°C (Predicted) | [2] |

| XLogP3 | 1.5 - 1.9 | [1][2] |

| Topological Polar Surface Area | 52.9 Ų | [1] |

Synthesis and Purification

The synthesis of 2-(N-Ethyl-p-nitrosoanilino)ethanol is typically achieved through the nitrosation of its secondary amine precursor, N-Ethyl-N-(2-hydroxyethyl)aniline. This reaction introduces the nitroso group at the electron-rich para position of the aniline ring. The causality behind this experimental choice lies in the electrophilic nature of the nitrosating agent, which readily attacks the activated aromatic ring.

Experimental Protocol: Synthesis via Nitrosation

This protocol is based on established methods for the nitrosation of N-substituted anilines.

Step 1: Dissolution of the Precursor

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve one molar equivalent of N-Ethyl-N-(2-hydroxyethyl)aniline in a suitable aqueous acidic medium (e.g., hydrochloric or sulfuric acid) with cooling in an ice bath. The acidic conditions are crucial for generating the active nitrosating species, the nitrosonium ion (NO⁺), in the subsequent step.

Step 2: Preparation and Addition of Nitrosating Agent

-

In a separate beaker, dissolve a slight molar excess (e.g., 1.1 equivalents) of sodium nitrite (NaNO₂) in cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the reaction temperature is maintained between 0-5°C. This temperature control is critical to prevent over-nitrosation and decomposition of the product.

Step 3: Reaction Monitoring and Quenching

-

Continue stirring the reaction mixture at 0-5°C for 1-2 hours after the addition is complete.

-

The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Once the reaction is complete, any excess nitrous acid can be quenched by the careful addition of a small amount of urea or sulfamic acid until gas evolution ceases. This is a self-validating step to ensure the removal of the reactive nitrosating agent.

Step 4: Isolation and Purification

-

The precipitated product, 2-(N-Ethyl-p-nitrosoanilino)ethanol, can be collected by vacuum filtration.

-

Wash the collected solid with cold water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a dark green crystalline solid. The purity should be verified by melting point analysis and HPLC.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(N-Ethyl-p-nitrosoanilino)ethanol.

Spectroscopic Characterization

While experimental spectra for 2-(N-Ethyl-p-nitrosoanilino)ethanol are not widely available in the literature, its structure can be confirmed through standard spectroscopic methods. The following sections describe the expected spectral features based on its chemical structure and data from analogous compounds.

Mass Spectrometry (MS)

Predicted mass spectrometry data indicates the following m/z values for various adducts of the molecule (Monoisotopic Mass: 194.10553 Da).[4]

-

[M+H]⁺: 195.11281

-

[M+Na]⁺: 217.09475

-

[M-H]⁻: 193.09825

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for its functional groups:

-

O-H Stretch: A broad absorption band around 3400-3200 cm⁻¹ from the hydroxyl group of the ethanol moiety.

-

C-H Stretch (Aromatic): Peaks typically appearing above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks in the range of 2980-2850 cm⁻¹ from the ethyl and ethanol groups.

-

N=O Stretch: A strong absorption band in the region of 1500-1550 cm⁻¹, characteristic of the nitroso group.

-

C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: A peak in the 1350-1250 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, which would be split in a pattern characteristic of a 1,4-disubstituted benzene ring. The ethyl group would show a triplet for the methyl protons and a quartet for the methylene protons. The two methylene groups of the ethanol moiety would likely appear as triplets. The hydroxyl proton would appear as a broad singlet, the position of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals for the aromatic carbons. Additional signals would be present for the four aliphatic carbons of the N-ethyl and N-ethanol groups. DEPT (Distortionless Enhancement by Polarization Transfer) experiments could be used to distinguish between CH, CH₂, and CH₃ carbons.[7]

Chemical Reactivity and Stability

The chemical behavior of 2-(N-Ethyl-p-nitrosoanilino)ethanol is largely dictated by the N-nitroso and the substituted aniline functionalities.

-

Stability: N-nitroso compounds exhibit variable stability. They are generally stable at a neutral pH but can undergo degradation under alkaline conditions or at high temperatures.[8] The stability of N-nitrosamides, a related class, is also known to be influenced by pH and temperature.[9] Acidic conditions can lead to denitrosation or rearrangement reactions.[10]

-

Reactivity with Acids: In the presence of strong acids, aryl N-nitrosamines can undergo the Fischer-Hepp rearrangement, where the nitroso group migrates, typically to the para-position of the aromatic ring.[10][11] Since the nitroso group in the title compound is already at the para-position, treatment with strong acid is more likely to cause denitrosation, reverting the compound to its parent amine.[10][11]

-

Reduction: The nitroso group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C). This would convert the molecule to the corresponding p-phenylenediamine derivative.

-

Oxidation: The N-nitroso group can be oxidized to a nitramine (-NO₂) using strong oxidizing agents.[11] The aromatic ring and the alcohol functionality could also be susceptible to oxidation under harsh conditions.

Reactivity and Stability Pathway Diagram

Caption: Potential chemical transformations of 2-(N-Ethyl-p-nitrosoanilino)ethanol.

Applications

2-(N-Ethyl-p-nitrosoanilino)ethanol serves as a valuable intermediate in chemical synthesis. Its known applications include:

-

Dye and Pigment Intermediate: Its chromophoric nitroso group and reactive nature make it a key building block for specialty dyes and pigments.[6]

-

Photosensitizer: The compound is used as a photosensitizer in various photochemical reactions.[6]

-

Precursor in Synthesis: It acts as a precursor in the synthesis of other more complex nitroso compounds and their derivatives.[6]

Safety and Handling

As a member of the N-nitroso compound family, 2-(N-Ethyl-p-nitrosoanilino)ethanol must be handled with significant caution. N-nitrosamines are widely recognized as a class of potent carcinogens in various animal species and are reasonably anticipated to be human carcinogens.[12]

-

General Precautions: Handle only in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields.[14]

-

Toxicological Hazards: While specific toxicity data for this compound is limited, related N-nitroso compounds are known to be toxic if swallowed, inhaled, or absorbed through the skin. They can cause damage to the liver and other organs.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its potential carcinogenicity, it should be treated as hazardous waste.[14]

References

-

N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals. (2025, April 23). Biomedical Research Reports. Available from: [Link]

-

Kakuda, Y., Gray, J. I., & Lee, M. L. (1980). N-Nitrosamides and their precursors in food systems. 3. Influence of pH and temperature on stability of N-nitrosamides. Journal of Agricultural and Food Chemistry, 28(3), 588-591. Available from: [Link]

-

PubChemLite. (n.d.). 2-(n-ethyl-p-nitrosoanilino)ethanol (C10H14N2O2). Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). 2-(N-ethyl-p-nitrosoanilino)ethanol. Retrieved February 20, 2026, from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 2-(N-ETHYL-P-NITROSOANILINO)ETHANOL. Retrieved February 20, 2026, from [Link]

-

Maleckis, A., et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry. Available from: [Link]

-

Maleckis, A., et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025, February 23). N-Ethyl-N-(2-hydroxyethyl)-4-nitrosoaniline Technical Specification & Applications. Available from: [Link]

-

Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved February 20, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). N-Ethyl-N-(2-hydroxyethyl)-4-nitrosoaniline. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). 2-(Ethylnitrosoamino)ethanol. Retrieved February 20, 2026, from [Link]

-

Olanrewaju, A. S., et al. (n.d.). N-nitrosation of N-methylaniline and nitrosamine toxicology in the wistar rats. Prime Scholars. Available from: [Link]

Sources

- 1. 2-(N-ethyl-p-nitrosoanilino)ethanol | C10H14N2O2 | CID 67281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. PubChemLite - 2-(n-ethyl-p-nitrosoanilino)ethanol (C10H14N2O2) [pubchemlite.lcsb.uni.lu]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. nbinno.com [nbinno.com]

- 7. magritek.com [magritek.com]

- 8. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]

- 9. N-Nitrosamides and their precursors in food systems. 3. Influence of pH and temperature on stability of N-nitrosamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-(Ethylnitrosoamino)ethanol | C4H10N2O2 | CID 25742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Technical Whitepaper: Solubility Profile and Solvent Selection for 2-(N-Ethyl-p-nitrosoanilino)ethanol

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(N-Ethyl-p-nitrosoanilino)ethanol (CAS 135-72-8), also known as N-Ethyl-N-(2-hydroxyethyl)-4-nitrosoaniline.[1] Widely utilized as an intermediate in dye synthesis and as a chromogenic reagent in spectrophotometric metal analysis (specifically for Platinum group metals), this compound exhibits distinct solvatochromic behaviors dependent on solvent polarity.